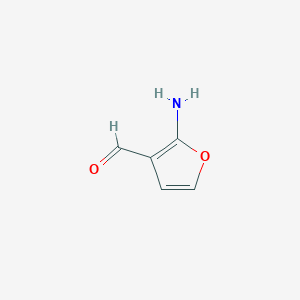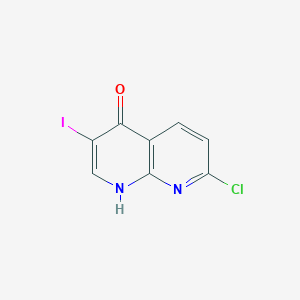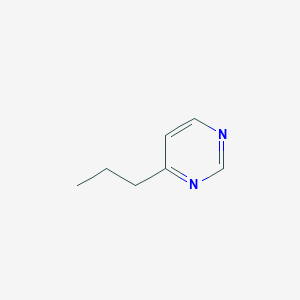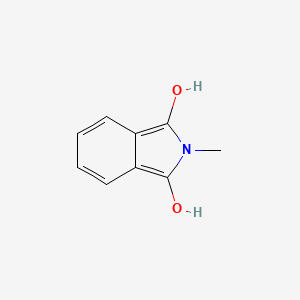![molecular formula C5H3N3O B13109832 Isoxazolo[4,3-D]pyrimidine CAS No. 272-58-2](/img/structure/B13109832.png)
Isoxazolo[4,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound consists of a fused ring system combining an isoxazole ring and a pyrimidine ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,3-D]pyrimidine typically involves the construction of the isoxazole ring followed by the formation of the pyrimidine ring. One common method starts with suitably substituted isoxazoles, which undergo cyclization reactions to form the fused heterocyclic system . For instance, 5-aminoisoxazoles can react with 1,3-dielectrophiles to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve catalyst-free and microwave-assisted one-pot synthesis techniques. These methods are efficient and can produce high yields of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[4,3-D]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the isoxazole and pyrimidine rings .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic system .
Scientific Research Applications
Isoxazolo[4,3-D]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isoxazolo[4,3-D]pyrimidine involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s antibacterial and antifungal activities are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,3-D]pyrimidine can be compared with other fused heterocyclic compounds such as pyrazolo[4,3-D]pyrimidine and thiazolo[2,3-b]quinazolin . These compounds share similar structural features but differ in their biological activities and chemical properties.
Uniqueness
What sets this compound apart is its exceptional versatility in synthetic chemistry and its broad spectrum of biological activities.
Properties
CAS No. |
272-58-2 |
|---|---|
Molecular Formula |
C5H3N3O |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
[1,2]oxazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H3N3O/c1-4-5(2-9-8-4)7-3-6-1/h1-3H |
InChI Key |
COGLFIODYRINPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NO1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


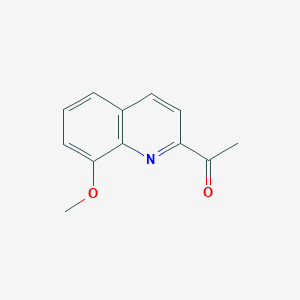
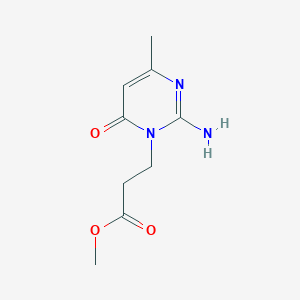

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)
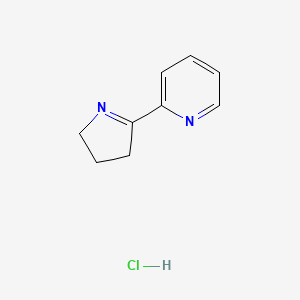
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
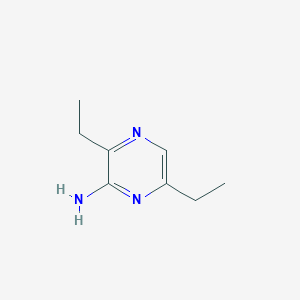

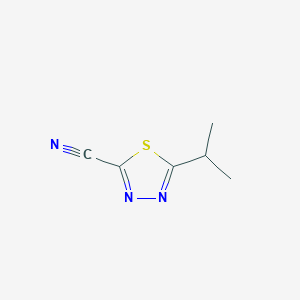
![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
